6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Description
6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6, methyl groups at positions 3 and 5, and a carboxylic acid at position 2. This structure combines electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, making it a versatile scaffold for pharmaceutical and materials science research.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-8-12(10-4-6-11(20-3)7-5-10)16-15-17(8)9(2)13(21-15)14(18)19/h4-7H,1-3H3,(H,18,19) |
InChI Key |
RTGRIYZZYIDOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the condensation of 2-acetylbenzimidazoles with thiourea in the presence of an oxidizing agent like iodine in ethyl alcohol . The reaction conditions often require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of more efficient catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Comparative Insights
Electronic and Steric Effects
- Methoxy vs. In contrast, bromo or chloro substituents (e.g., ) increase lipophilicity and may enhance membrane permeability but reduce solubility .
- Carboxylic Acid vs. Acetamide Derivatives : The carboxylic acid group (pKa ~2–3) confers acidity and hydrogen-bonding capacity, whereas acetamide derivatives (e.g., compound 5h ) introduce neutral, hydrogen-bond-accepting motifs, altering pharmacokinetic profiles.
Thermal Stability
- The acetic acid derivative 2c has a high melting point (231–233°C), indicative of strong intermolecular hydrogen bonding. In contrast, acetamide 5h melts at 108–110°C, reflecting reduced crystallinity due to flexible side chains.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid?
The synthesis typically involves cyclocondensation reactions between substituted benzaldehydes and aminothiazole precursors. A representative method includes:
- Step 1 : Refluxing 4-aminothiazole derivatives with 4-methoxybenzaldehyde in ethanol containing glacial acetic acid (5 drops) for 4–18 hours to form the imidazo[2,1-b]thiazole core .
- Step 2 : Hydrolysis of the ester group (e.g., ethyl to carboxylic acid) using NaOH/H₂O or HCl/EtOH, followed by recrystallization (e.g., ethanol/water) to isolate the final product .
Q. Key Parameters Affecting Yield :
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- IR Spectroscopy : Identify carboxylic acid (C=O stretch: 1680–1720 cm⁻¹) and methoxy groups (C-O stretch: 1250–1050 cm⁻¹) .
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, integrating for 4-methoxyphenyl), methyl groups (δ 2.3–2.6 ppm for CH₃), and carboxylic acid protons (broad peak δ 12–13 ppm if present) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₅H₁₃N₂O₃S (exact mass: 307.08) .
Q. How do the functional groups (e.g., methoxy, carboxylic acid) influence the compound's solubility and reactivity?
- Methoxy Group : Enhances lipophilicity, reducing water solubility but improving membrane permeability. Electron-donating effects stabilize aromatic systems during electrophilic substitution .
- Carboxylic Acid : Increases polarity, enabling salt formation (e.g., sodium salts for improved aqueous solubility). Reacts with amines to form amides or with alcohols to form esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Step 1 : Verify compound purity using HPLC (>95% purity) to exclude impurities as confounding factors .
- Step 2 : Replicate assays under standardized conditions (e.g., cell line viability assays vs. enzymatic inhibition) .
- Step 3 : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. in vitro cytotoxicity) .
Example : If antiproliferative activity varies, test against multiple cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values .
Q. What strategies optimize the synthesis of this compound for higher yields or scalability?
- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 30–60 minutes while maintaining yields >70% .
- Flow Chemistry : Improve scalability by continuous processing, minimizing batch variability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Q. What computational methods predict the compound's biological targets or metabolic stability?
- PASS Algorithm : Predicts antiproliferative (Pa = 0.78) and anticonvulsant (Pa = 0.65) activities based on structural motifs .
- ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3) and CYP450 metabolism (high 3A4 affinity) .
- Molecular Docking : Simulate binding to TNF-α (PDB: 2AZ5) or HER2 (PDB: 3PP0) to rationalize observed activities .
Q. How should researchers address challenges in scaling up the synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
